5-(3-chlorophenyl)pentanoic Acid

Descripción general

Descripción

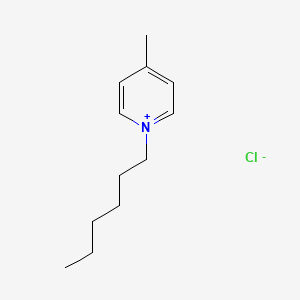

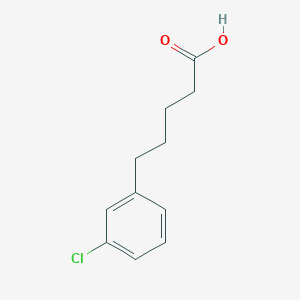

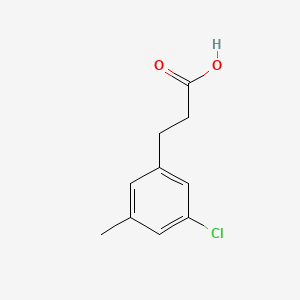

5-(3-chlorophenyl)pentanoic Acid is a chemical compound with the molecular formula C11H13ClO2 . It is also known as fenofibrate, a synthetic drug that belongs to the class of fibrates. It is primarily used as a lipid-lowering agent to reduce triglyceride and cholesterol levels in the blood.

Synthesis Analysis

The synthesis of pentanoic acid from γ-valerolactone and formic acid using bifunctional catalysis has been studied . A bifunctional catalyst comprising Pt supported on acidic zeolites was utilized. Pt has a dual role, decomposing formic acid into hydrogen in the fastest step occurring in the initial stage of the reaction, and hydrogenating pentenoic acids (PEAs) intermediates, which are formed through acid-catalyzed ring opening of γ-valerolactone, to pentanoic acid .Molecular Structure Analysis

The molecular structure of 5-(3-chlorophenyl)pentanoic Acid consists of a pentanoic acid chain with a chlorophenyl group attached at the 5th carbon . The molecular weight of the compound is 212.67 g/mol .Chemical Reactions Analysis

5-(3-chlorophenyl)pentanoic Acid, also known as fenofibrate, is a prodrug that is metabolized in the liver to produce fenofibric acid, which is the active form of the drug. The compound has been studied for its reactivity towards one-electron oxidants, particularly the radiolytically generated hydroxyl radical.Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Characterization

5-(3-chlorophenyl)pentanoic Acid has been studied for its pharmacological properties, particularly as homologues of the GABAB receptor agonist baclofen. Karla et al. (1999) synthesized and investigated the pharmacological characteristics of 5-amino-4-(4-chlorophenyl)pentanoic acid and its R- and S-enantiomers, which are structurally related to baclofen. They found that these compounds exhibit different pharmacological effects compared to baclofen, with varying potencies as GABAB receptor inhibitors (Karla et al., 1999).

Radiopaque Compound for X-ray Imaging

Gopan et al. (2021) synthesized a radiopaque compound, 4,4-bis(4-hydroxy-3,5-diiodophenyl)pentanoic acid, which is closely related to 5-(3-chlorophenyl)pentanoic Acid. This compound was found to have high radiopacity, making it potentially useful for X-ray imaging applications. The study demonstrated that this compound could be non-toxic and effective for use in clinical settings (Gopan et al., 2021).

Safety And Hazards

Direcciones Futuras

Diphenolic acid, or 4,4-bis(4-hydroxyphenyl)pentanoic acid, represents one of the potentially most interesting bio-products obtainable from the levulinic acid supply-chain . It represents a valuable candidate for the replacement of bisphenol A, which is strongly questioned for its toxicological issues . The future potential of adopting alkyl levulinates, instead of levulinic acid, as starting materials for the synthesis of new classes of biopolymers, such as new epoxy and phenolic resins and polycarbonates, is also briefly considered .

Propiedades

IUPAC Name |

5-(3-chlorophenyl)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c12-10-6-3-5-9(8-10)4-1-2-7-11(13)14/h3,5-6,8H,1-2,4,7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BONLJZNPCHFQDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-chlorophenyl)pentanoic Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B3275383.png)